Cas no 2227801-78-5 ((1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol)

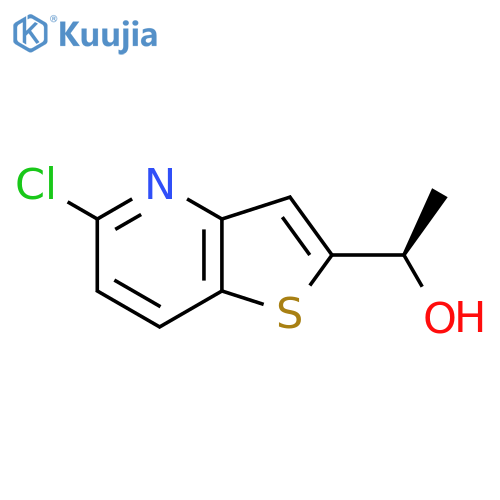

2227801-78-5 structure

商品名:(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol

(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol

- EN300-1994186

- 2227801-78-5

- (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol

-

- インチ: 1S/C9H8ClNOS/c1-5(12)8-4-6-7(13-8)2-3-9(10)11-6/h2-5,12H,1H3/t5-/m1/s1

- InChIKey: QNDAQNZQLKYUIK-RXMQYKEDSA-N

- ほほえんだ: ClC1C=CC2=C(C=C([C@@H](C)O)S2)N=1

計算された属性

- せいみつぶんしりょう: 213.0015127g/mol

- どういたいしつりょう: 213.0015127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 61.4Ų

(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1994186-0.05g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 0.05g |

$1608.0 | 2023-09-16 | ||

| Enamine | EN300-1994186-2.5g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 2.5g |

$3752.0 | 2023-09-16 | ||

| Enamine | EN300-1994186-1.0g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 1g |

$1915.0 | 2023-06-02 | ||

| Enamine | EN300-1994186-0.5g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 0.5g |

$1838.0 | 2023-09-16 | ||

| Enamine | EN300-1994186-5g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 5g |

$5553.0 | 2023-09-16 | ||

| Enamine | EN300-1994186-0.25g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 0.25g |

$1762.0 | 2023-09-16 | ||

| Enamine | EN300-1994186-10.0g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 10g |

$8234.0 | 2023-06-02 | ||

| Enamine | EN300-1994186-10g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 10g |

$8234.0 | 2023-09-16 | ||

| Enamine | EN300-1994186-0.1g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 0.1g |

$1685.0 | 2023-09-16 | ||

| Enamine | EN300-1994186-5.0g |

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol |

2227801-78-5 | 5g |

$5553.0 | 2023-06-02 |

(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2227801-78-5 ((1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量